molecular formula C17H11FN2 B10772981 3-Fluoro-5-(2-methylquinolin-7-yl)benzonitrile

3-Fluoro-5-(2-methylquinolin-7-yl)benzonitrile

Cat. No. B10772981
M. Wt: 262.28 g/mol
InChI Key: SDOLISUYGVMVBK-UHFFFAOYSA-N
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Description

Compound 23, identified by the PubMed ID 17590335, is a synthetic organic compound with the molecular formula C₁₇H₁₁FN₂. It is known for its activity as a ligand for the metabotropic glutamate receptor 5 (mGlu5 receptor) in rats

Preparation Methods

The synthesis of compound 23 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

Industrial production methods for compound 23 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Compound 23 undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of compound 23 involves its interaction with the metabotropic glutamate receptor 5 (mGlu5 receptor). By binding to this receptor, compound 23 modulates its activity, leading to changes in intracellular signaling pathways. This modulation can affect various cellular processes, including neurotransmitter release, synaptic plasticity, and neuronal excitability .

Comparison with Similar Compounds

Compound 23 can be compared with other similar compounds that also target the mGlu5 receptor. Some of these similar compounds include:

The uniqueness of compound 23 lies in its specific binding affinity and activity profile, which makes it a valuable tool in research and potential therapeutic applications.

properties

Molecular Formula

C17H11FN2

Molecular Weight

262.28 g/mol

IUPAC Name

3-fluoro-5-(2-methylquinolin-7-yl)benzonitrile

InChI

InChI=1S/C17H11FN2/c1-11-2-3-13-4-5-14(9-17(13)20-11)15-6-12(10-19)7-16(18)8-15/h2-9H,1H3

InChI Key

SDOLISUYGVMVBK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)C3=CC(=CC(=C3)C#N)F

Origin of Product

United States

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